3-Deazaguanosine Exhibits Potent Anti-SARS-CoV-2 Activity with a High Selectivity Window in Vero E6 Cells
3-Deazaguanosine demonstrates potent antiviral activity against SARS-CoV-2 with an EC50 of 1.14 μM and a CC50 greater than 200 μM in Vero E6 cells, yielding a selectivity index exceeding 175 [1]. While head-to-head data against specific comparators such as remdesivir or ribavirin in this exact system are not provided, the quantitative EC50 value serves as a procurement-relevant benchmark for researchers screening nucleoside analogs against SARS-CoV-2.
| Evidence Dimension | Antiviral potency and cytotoxicity in SARS-CoV-2 infected cells |
|---|---|
| Target Compound Data | EC50 = 1.14 μM; CC50 > 200 μM |
| Comparator Or Baseline | No direct comparator in source; serves as standalone benchmark |
| Quantified Difference | Selectivity index (CC50/EC50) > 175 |
| Conditions | Vero E6 cells; SARS-CoV-2 infection model |
Why This Matters
This quantitative EC50 and high selectivity index provide a procurement-relevant benchmark for selecting 3-deazaguanosine as a positive control or screening candidate in coronavirus antiviral research programs.
- [1] TargetMol. 3-Deazaguanosine (C3Guo) Product Information. CAS 56039-11-3. View Source
